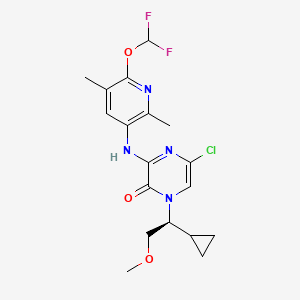
(S)-5-chloro-1-(1-cyclopropyl-2-methoxyethyl)-3-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BMS-763534 is a pyrazinone-containing compound known for its role as an antagonist targeting the corticotropin-releasing factor/hormone receptor 1. This compound has shown high affinity and potency in binding to the receptor, making it a significant molecule in the study of neurological disorders such as depression and anxiety .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BMS-763534 involves multiple steps, starting with the preparation of the pyrazinone core. The key steps include:
Formation of the pyrazinone ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The cyclopropyl, methoxyethyl, and difluoromethoxy groups are introduced through a series of substitution reactions.
Final assembly: The final product is obtained through purification and crystallization processes.
Industrial Production Methods
Industrial production of BMS-763534 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to carry out the cyclization and substitution reactions.
Purification: Employing techniques such as chromatography and crystallization to ensure high purity.
Quality control: Rigorous testing to meet industry standards for pharmaceutical compounds.
化学反应分析
Types of Reactions
BMS-763534 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and pyrazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under controlled temperatures and solvents.
Major Products
The major products formed from these reactions include various derivatives of BMS-763534 with modified functional groups, which can be used for further research and development .
科学研究应用
BMS-763534 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its effects on cellular pathways and receptor binding.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
作用机制
BMS-763534 exerts its effects by binding to the corticotropin-releasing factor/hormone receptor 1. This binding inhibits the receptor’s activity, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP) in cells. The inhibition of this pathway is associated with anxiolytic and antidepressant effects, making BMS-763534 a valuable compound in the study of stress-related disorders .
相似化合物的比较
Similar Compounds
CRF1 antagonists: Other compounds in this category include those with similar pyrazinone structures and receptor binding properties.
Uniqueness
BMS-763534 stands out due to its high affinity and selectivity for the corticotropin-releasing factor/hormone receptor 1. Its unique structure allows for potent inhibition of the receptor, making it a valuable tool in both research and potential therapeutic applications .
属性
分子式 |
C18H21ClF2N4O3 |
|---|---|
分子量 |
414.8 g/mol |
IUPAC 名称 |
5-chloro-1-[(1S)-1-cyclopropyl-2-methoxyethyl]-3-[[6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl]amino]pyrazin-2-one |
InChI |
InChI=1S/C18H21ClF2N4O3/c1-9-6-12(10(2)22-16(9)28-18(20)21)23-15-17(26)25(7-14(19)24-15)13(8-27-3)11-4-5-11/h6-7,11,13,18H,4-5,8H2,1-3H3,(H,23,24)/t13-/m1/s1 |
InChI 键 |
CBVDPVDNACOCTI-CYBMUJFWSA-N |
手性 SMILES |
CC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)[C@H](COC)C3CC3)Cl |
规范 SMILES |
CC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)C(COC)C3CC3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



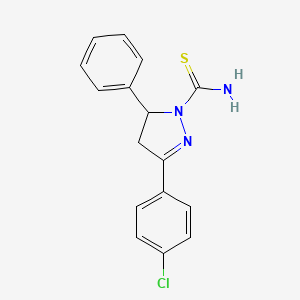

![4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11941332.png)


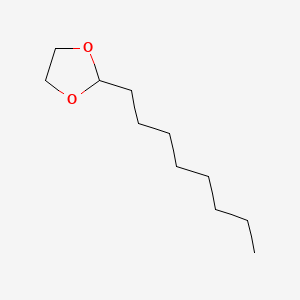
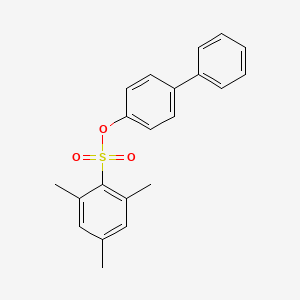
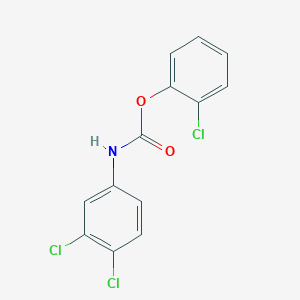
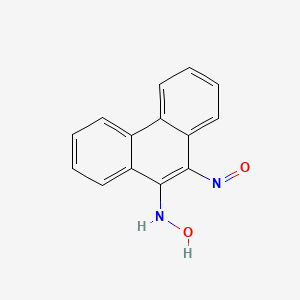
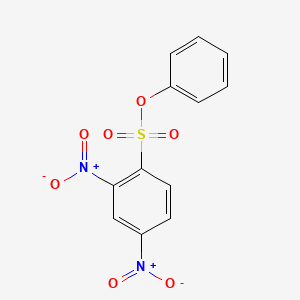
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B11941387.png)


